molecular formula C2Cl6S2 B14363057 Dichloro[(trichloromethyl)thio]methanesulfenyl chloride CAS No. 91631-93-5

Dichloro[(trichloromethyl)thio]methanesulfenyl chloride

Cat. No.: B14363057
CAS No.: 91631-93-5
M. Wt: 300.9 g/mol
InChI Key: XDRWABYRHVYKQV-UHFFFAOYSA-N
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Description

Dichloro[(trichloromethyl)thio]methanesulfenyl chloride is an organosulfur compound with the molecular formula C2Cl6S2. It is known for its reactivity and is used in various chemical processes. This compound is characterized by the presence of both chlorine and sulfur atoms, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro[(trichloromethyl)thio]methanesulfenyl chloride can be synthesized through the chlorination of trichloromethanesulfenyl chloride. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reactors and purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Dichloro[(trichloromethyl)thio]methanesulfenyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide and peracids.

    Reducing agents: Including lithium aluminum hydride and sodium borohydride.

    Nucleophiles: Such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .

Scientific Research Applications

Dichloro[(trichloromethyl)thio]methanesulfenyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which dichloro[(trichloromethyl)thio]methanesulfenyl chloride exerts its effects involves the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications and changes in their activity. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro[(trichloromethyl)thio]methanesulfenyl chloride is unique due to its combination of chlorine and sulfur atoms, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various types of reactions makes it a valuable reagent in both research and industrial applications .

Properties

CAS No.

91631-93-5

Molecular Formula

C2Cl6S2

Molecular Weight

300.9 g/mol

IUPAC Name

[dichloro(trichloromethylsulfanyl)methyl] thiohypochlorite

InChI

InChI=1S/C2Cl6S2/c3-1(4,5)9-2(6,7)10-8

InChI Key

XDRWABYRHVYKQV-UHFFFAOYSA-N

Canonical SMILES

C(SC(Cl)(Cl)Cl)(SCl)(Cl)Cl

Origin of Product

United States

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